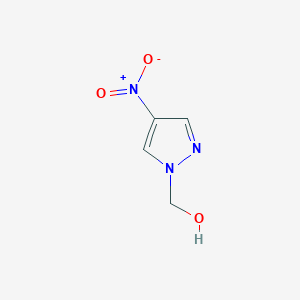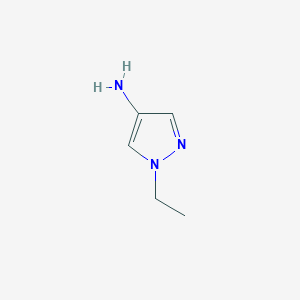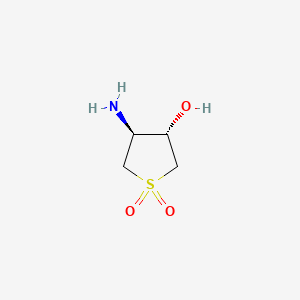
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol, commonly referred to as ADT, is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in a number of ways and has been studied extensively in many areas, such as biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biobased Epoxy Hardeners
Research has demonstrated the synthesis and characterization of oligobutadienes functionalized with primary amine groups, showcasing their utility as hardeners for epoxy resins. This approach, involving the addition of amino-acid derivatives through thiol-ene coupling, highlights the compound's role in producing materials with variable thermal properties, similar to those obtained with commercial hardeners. This application is significant for the development of new materials with enhanced performance and sustainability attributes (Auvergne et al., 2012).
Development of Fluorescent Sensors
The creation of fluorescent sensors for selective recognition of ions, such as aluminum, showcases another application area. These sensors exhibit "OFF-ON type" modes in the presence of specific ions, indicating the compound's potential in environmental monitoring and biomedical diagnostics. Such applications are exemplified by the development of fluorescent sensors that could be used for bacterial cell imaging, representing a significant step forward in bioimaging and sensing technologies (Yadav & Singh, 2018).
Antimicrobial and Anti-inflammatory Activities
The synthesis of diorganotin(IV) complexes derived from Schiff bases and their evaluation for antimicrobial, antioxidant, and anti-inflammatory activities represent a critical application in medicinal chemistry. These complexes demonstrate better antimicrobial activity compared to free ligands, showcasing the potential of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol derivatives in developing new therapeutic agents (Devi, Yadav, & Singh, 2019).
Enantioselective Synthesis
The compound also finds application in the enantioselective synthesis of amino alcohol derivatives, serving as chiral ligands or intermediates in the synthesis of natural product analogs and pharmaceuticals. This aspect is crucial for the development of drugs with specific enantiomeric purity, which can significantly impact their biological activity and safety profiles (Grishina et al., 2011).
Coordination Chemistry and Biological Electron Transfer
Exploratory research into the selection and evolution of cysteine-specific side chains for iron–sulfur cluster binding in proteins underscores the importance of this compound derivatives in elucidating fundamental biological processes. This work provides insights into the structural and electronic requirements for efficient electron transfer in biological systems, contributing to our understanding of metabolic and regulatory mechanisms from an evolutionary perspective (Szilagyi et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to target ribosomal proteins . For instance, Anisomycin, a structurally related compound, targets several 60S ribosomal proteins . These proteins play a crucial role in protein synthesis, and any interaction with them can significantly affect cellular functions.
Mode of Action
This could potentially disrupt protein synthesis, thereby affecting cellular processes .
Biochemical Pathways
Disruption of this pathway can have downstream effects on various cellular processes, including cell growth and division .
Result of Action
This could lead to alterations in cellular processes, potentially affecting cell growth and division .
Eigenschaften
IUPAC Name |
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPOWCRPFUCHS-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20688-37-3 |
Source


|
| Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)

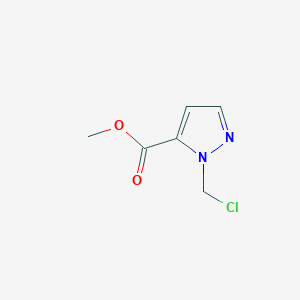
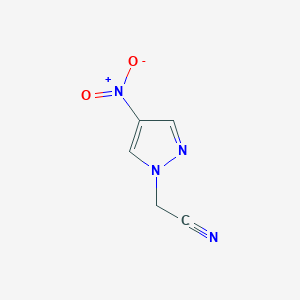
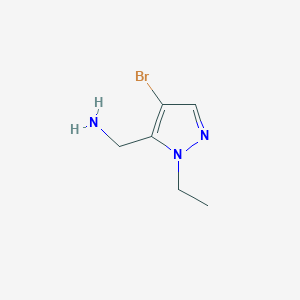
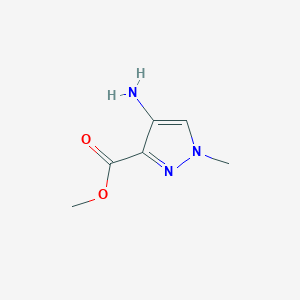
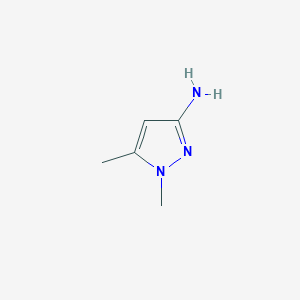
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)
